Eucalyptolic acid

Vue d'ensemble

Description

Eucalyptolic acid is a pentacyclic triterpenoid compound derived from the branches of the Eucalyptus globulus tree. This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Eucalyptolic acid can be synthesized through the extraction of essential oils from Eucalyptus globulus branches. The extraction methods include solvent extraction, hydro-distillation, and supercritical fluid extraction . These methods involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes using hydro-distillation or supercritical fluid extraction. These methods are preferred due to their efficiency in extracting high-purity compounds from plant materials .

Analyse Des Réactions Chimiques

Types of Reactions: Eucalyptolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to synthesize derivatives for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit enhanced or altered biological activities.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-Inflammatory Effects

Eucalyptolic acid exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. A study demonstrated that a combination of Eucalyptus globulus essential oil and flurbiprofen showed enhanced anti-inflammatory effects compared to each component alone. The combination resulted in a significant down-regulation of pro-inflammatory biomarkers such as IL-4 and TNF-α in animal models . This suggests that this compound may help mitigate the side effects associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs) by providing a synergistic effect when used in conjunction with them.

1.2 Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens. Essential oils from different Eucalyptus species were found to inhibit the growth of Staphylococcus aureus and Candida albicans effectively. The oils demonstrated significant antinociceptive and anti-inflammatory effects in vivo, indicating their potential use in treating infections and inflammatory conditions .

1.3 Respiratory Health

this compound has been studied for its mucolytic properties in bronchial asthma. It helps reduce inflammation in the airways, thus improving respiratory function. This application is particularly relevant for patients suffering from chronic respiratory diseases .

Organic Synthesis Applications

2.1 Solvent Properties

this compound serves as an environmentally friendly solvent in organic synthesis. Its application in reactions such as the Sonogashira and Migita–Kosugi–Stille coupling reactions has been documented, where it provided moderate to excellent yields comparable to traditional solvents like toluene and dioxane . The ability to recycle this compound without significant loss of properties further enhances its appeal as a sustainable alternative in chemical processes.

2.2 Synthesis of Complex Molecules

this compound is utilized as a reaction medium for synthesizing complex organic compounds, including pyridoquinazolinone derivatives. The use of this compound in these reactions not only improves yield but also simplifies the purification process due to its favorable solubility characteristics .

Food Science Applications

3.1 Flavoring Agent

this compound is recognized by the FDA as a safe flavoring agent in food products. Its pleasant aroma and taste-enhancing properties make it a popular choice in the food industry . Additionally, its antimicrobial properties contribute to food preservation by inhibiting spoilage organisms.

Case Studies

Mécanisme D'action

Eucalyptolic acid exerts its effects through various molecular targets and pathways. It is known to inhibit inflammatory cytokines, reduce oxidative stress, and modulate immune responses. These actions are mediated through interactions with specific receptors and enzymes involved in these pathways .

Comparaison Avec Des Composés Similaires

- Ursolic acid

- Betulinic acid

- Oleanolic acid

- Alphitolic acid

Comparison: Eucalyptolic acid is unique among these compounds due to its specific structural features and the presence of additional functional groups that contribute to its distinct biological activities. While all these compounds share a common triterpenoid backbone, this compound’s unique modifications make it particularly effective in certain therapeutic applications .

Propriétés

IUPAC Name |

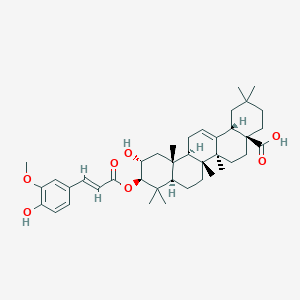

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O7/c1-35(2)17-19-40(34(44)45)20-18-38(6)25(26(40)22-35)11-13-31-37(5)23-28(42)33(36(3,4)30(37)15-16-39(31,38)7)47-32(43)14-10-24-9-12-27(41)29(21-24)46-8/h9-12,14,21,26,28,30-31,33,41-42H,13,15-20,22-23H2,1-8H3,(H,44,45)/b14-10+/t26-,28+,30-,31+,33-,37-,38+,39+,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAUKTRHFNKPLU-SWIGCEFXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.